molecular formula C16H19ClF3N3O2 B2576268 ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate hydrochloride CAS No. 1032298-75-1

ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate hydrochloride

Cat. No.: B2576268
CAS No.: 1032298-75-1
M. Wt: 377.79
InChI Key: VOHGDXUFYBYGIR-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate hydrochloride is a useful research compound. Its molecular formula is C16H19ClF3N3O2 and its molecular weight is 377.79. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that similar indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Related compounds, such as edc, react with a carboxyl group first and form an amine-reactive o-acylisourea intermediate that quickly reacts with an amino group to form an amide bond . This could suggest a similar interaction for the compound .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities . These activities suggest that the compound could potentially affect a variety of biochemical pathways.

Result of Action

Related indole derivatives have been reported to possess various biological activities , suggesting that this compound could have similar effects.

Action Environment

It’s known that edc, a related compound, is typically employed in the 40-60 pH range , which could suggest a similar environmental preference for this compound.

Properties

IUPAC Name

ethyl 2-amino-2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2.ClH/c1-4-24-15(23)14(20)13-9(2)21-22(10(13)3)12-7-5-6-11(8-12)16(17,18)19;/h5-8,14H,4,20H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHGDXUFYBYGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(N(N=C1C)C2=CC=CC(=C2)C(F)(F)F)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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